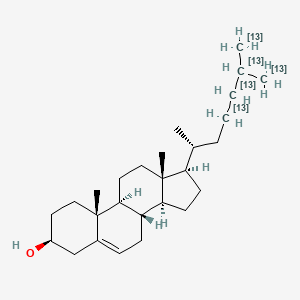

Cholesterol-13C5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, where five carbon atoms in the cholesterol molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism, distribution, and its role in various biological processes. Cholesterol itself is a crucial component of cell membranes, influencing their fluidity and permeability, and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-13C5 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of cholesterol. One common method involves feeding carbon-13 labeled acetate to microorganisms or cell cultures that naturally produce cholesterol. The labeled acetate is incorporated into the cholesterol molecule during its biosynthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into cholesterol. The process includes:

- Culturing microorganisms in a medium containing carbon-13 labeled acetate.

- Harvesting the cells and extracting the labeled cholesterol.

- Purifying the labeled cholesterol to achieve high isotopic purity and chemical purity.

化学反应分析

Types of Reactions: Cholesterol-13C5 undergoes similar chemical reactions as natural cholesterol. These reactions include:

Oxidation: Cholesterol can be oxidized to form various oxysterols, which are important signaling molecules in the body.

Reduction: Cholesterol can be reduced to form cholestanol, a less common sterol.

Substitution: Cholesterol can undergo substitution reactions, particularly at the hydroxyl group at the C3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and oxygen in the presence of light or heat.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides.

Major Products:

Oxidation: Oxysterols such as 7-ketocholesterol, 25-hydroxycholesterol.

Reduction: Cholestanol.

Substitution: Cholesterol esters and other derivatives.

科学研究应用

Cholesterol-13C5 is widely used in various fields of scientific research:

Chemistry: Used as a tracer in mass spectrometry to study cholesterol metabolism and distribution.

Biology: Helps in understanding the role of cholesterol in cell membrane structure and function.

Medicine: Used in research on cholesterol-related diseases such as atherosclerosis and neurodegenerative disorders.

Industry: Employed in the development of cholesterol-lowering drugs and in the study of lipid-based drug delivery systems.

作用机制

Cholesterol-13C5 exerts its effects by participating in the same biological pathways as natural cholesterol. It integrates into cell membranes, influencing their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The labeled carbon-13 atoms allow researchers to track the molecule’s distribution and metabolism using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Targets and Pathways:

Cell Membranes: Cholesterol interacts with phospholipids and proteins, affecting membrane fluidity and signaling.

Steroid Hormone Synthesis: Cholesterol is converted into pregnenolone, the precursor for all steroid hormones.

Bile Acid Synthesis: Cholesterol is converted into bile acids, which aid in digestion and absorption of dietary fats.

Vitamin D Synthesis: Cholesterol is a precursor for the synthesis of vitamin D in the skin upon exposure to sunlight.

相似化合物的比较

Cholesterol-13C5 is unique due to the presence of carbon-13 isotopes, which makes it a valuable tool for research. Similar compounds include other isotope-labeled forms of cholesterol, such as:

Cholesterol-2,3,4-13C3: Labeled at three carbon positions.

Cholesterol-4-13C: Labeled at one carbon position.

Cholesterol-25,26,27-13C3: Labeled at three different carbon positions.

These compounds are used for similar purposes but differ in the number and position of the labeled carbon atoms, which can influence their specific applications in research.

This compound stands out due to its high isotopic purity and the strategic placement of the carbon-13 atoms, making it particularly useful for detailed metabolic studies and tracing experiments.

生物活性

Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, primarily utilized in scientific research to investigate cholesterol metabolism, distribution, and its biological roles. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and implications for health and disease.

Overview of this compound

This compound (CAS Number: 150044-24-9) has five carbon atoms labeled with the stable isotope carbon-13. This isotopic labeling allows researchers to trace the compound's metabolic pathways and its interactions within biological systems. Cholesterol itself is a crucial component of cell membranes and serves as a precursor for steroid hormones, bile acids, and vitamin D.

This compound integrates into cell membranes, affecting their fluidity and permeability . It participates in various biochemical pathways similar to natural cholesterol:

- Oxidation : Cholesterol can be oxidized to form oxysterols, which are significant signaling molecules involved in various physiological processes.

- Reduction : It can be reduced to cholestanol, a less common sterol.

- Substitution : Substitution reactions can occur at the hydroxyl group at the C3 position.

The labeled carbon atoms enable tracking through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into cholesterol dynamics within cells and tissues .

Applications in Research

This compound is widely employed across several fields:

- Metabolism Studies : It serves as a tracer in studies examining cholesterol metabolism and distribution within organisms.

- Cell Biology : Researchers utilize it to understand cholesterol's role in cell membrane structure and function.

- Medical Research : It aids in investigating cholesterol-related diseases such as atherosclerosis and neurodegenerative disorders .

- Pharmaceutical Development : this compound is used in developing cholesterol-lowering drugs and lipid-based drug delivery systems .

Case Study: Familial Hypercholesterolemia

A notable case study involved a 75-year-old female patient with familial hypercholesterolemia (FH). After lifestyle changes and pharmacotherapy, her LDL-C levels significantly improved. This case illustrates the importance of understanding cholesterol dynamics in clinical settings, where isotopically labeled compounds like this compound can enhance our understanding of therapeutic interventions .

Research on Cholesterol Metabolism in the Brain

Research has shown that abnormal cholesterol metabolism is linked to neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies using isotopically labeled cholesterol have provided insights into the synthesis pathways active in different cell types, highlighting how neurons primarily utilize the Kandutsch-Russell pathway for cholesterol synthesis while glial cells utilize the Bloch pathway . These findings underscore the critical role of cholesterol sourced from astrocytes for neuronal function.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Molecular Weight | 391.62 g/mol |

| CAS Number | 150044-24-9 |

| Primary Uses | Tracer for cholesterol metabolism studies |

| Biological Roles | Cell membrane component; precursor for steroid hormones |

| Key Pathways | Oxidation to oxysterols; reduction to cholestanol; substitution reactions |

| Clinical Relevance | Insights into cholesterol-related diseases; potential therapeutic targets |

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-QVICAUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。